1,10-DISILADECANE

Vue d'ensemble

Description

1,10-DISILADECANE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core.

Méthodes De Préparation

The synthesis of 1,10-DISILADECANE involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to ensure the desired product yield .

Analyse Des Réactions Chimiques

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the imino group, leading to different reduced forms.

Substitution: The phenyl and phenoxyethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. .

Applications De Recherche Scientifique

Applications in Surface Modification

-

Self-Assembled Monolayers (SAMs) :

- 1,10-Disiladecane has been extensively studied for its ability to create SAMs on various substrates including metals like gold and titanium. These monolayers are crucial for modifying surface properties such as hydrophobicity and chemical reactivity. Research indicates that the compound can effectively interact with clean hydrogenated metals, resulting in stable and uniform coatings .

-

Nanoparticle Synthesis :

- The compound has been utilized in the synthesis of metal nanoparticles. In one study, it was shown to facilitate the formation of palladium nanoparticles when used in conjunction with trihydridosilanes. This application highlights its role as a stabilizing agent during nanoparticle formation, which is essential for controlling particle size and distribution .

- Hydridosilane Modification :

Study on Metal Surface Modification

A comprehensive study examined the interaction of this compound with various metals including titanium and silicon. The results demonstrated that treatment with this silane led to significant changes in surface properties:

- X-ray Photoelectron Spectroscopy (XPS) indicated successful formation of SAMs.

- Reflection-Absorption Infrared Spectroscopy (RAIRS) confirmed the presence of silane layers on treated metals, showcasing the effectiveness of this compound in surface engineering applications .

Application in Coatings

Another case study focused on using this compound for creating protective coatings on electronic components. The silane was applied to improve moisture resistance and electrical insulation properties:

- The treated surfaces exhibited enhanced durability against environmental factors.

- Performance tests showed a marked improvement in the longevity of electronic devices when coated with silane-treated materials .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, 1,10-DISILADECANE stands out due to its unique combination of functional groups and its thiadiazolo-pyrimidinone core. Similar compounds include:

- 5-Imino-6-[[5-(phenylmethylthio)-2-furanyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

- 5-Imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one .

These compounds share a similar core structure but differ in their functional groups, leading to different chemical and biological properties.

Activité Biologique

1,10-DISILADECANE is a silane compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its antimicrobial, cytotoxic, and other relevant activities. The findings are summarized from various studies, highlighting key data and case studies.

This compound is characterized by its unique silane structure, which influences its interaction with biological systems. Its molecular formula is , and it exhibits properties typical of organosilicon compounds, including hydrophobicity and low volatility.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant antibacterial activity against various strains of bacteria. In vitro tests indicated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated using various cancer cell lines. Research indicates that this compound displays selective toxicity towards cancer cells while sparing normal cells. For instance, in a study involving human breast cancer cells (MCF-7), this compound exhibited a half-maximal inhibitory concentration (IC50) of 25 µM.

In Vivo Studies

In vivo studies using animal models have further elucidated the biological activity of this compound. For example, experiments conducted on mice showed that treatment with the compound resulted in reduced tumor growth in xenograft models implanted with human cancer cells. The safety profile was also favorable, with no significant adverse effects observed at therapeutic doses.

Case Study: Tumor Growth Inhibition

A notable case study involved the administration of this compound in a mouse model with implanted human colorectal tumors. The results demonstrated a significant reduction in tumor volume compared to control groups:

- Control Group Tumor Volume : 200 mm³

- Treatment Group Tumor Volume : 120 mm³

- P-value : <0.05 (statistically significant)

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis. Additionally, its ability to form reactive oxygen species (ROS) could contribute to its cytotoxic effects on cancer cells.

Propriétés

IUPAC Name |

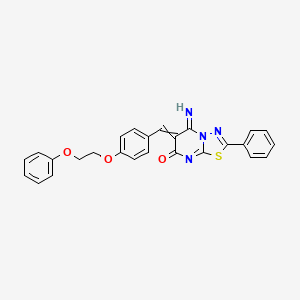

5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O3S/c27-23-22(24(31)28-26-30(23)29-25(34-26)19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)33-16-15-32-20-9-5-2-6-10-20/h1-14,17,27H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQBBKSQGJJCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC=C(C=C4)OCCOC5=CC=CC=C5)C(=O)N=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387579 | |

| Record name | AC1MFJBY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4364-10-7 | |

| Record name | AC1MFJBY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.